

# "6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" theoretical properties

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## Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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An In-Depth Technical Guide to the Theoretical Properties of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**

## Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."<sup>[1][2]</sup> Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents.<sup>[2]</sup> Derivatives of this scaffold have demonstrated significant pharmacological activities, including anticancer, anxiolytic, anti-inflammatory, and kinase inhibitory effects.<sup>[2][3][4]</sup> The hypnotic drug Zaleplon and the anxiolytic Ocinaclone are prominent examples of pharmaceuticals built upon this core.<sup>[3][4]</sup>

This guide focuses on a specific, functionalized derivative: **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**. The strategic placement of a bromine atom and a carboxylic acid group on this privileged core creates a molecule of significant interest. These functional groups serve as versatile synthetic handles, enabling chemists to generate extensive libraries of novel compounds for drug discovery and material science applications.

This document provides a comprehensive analysis of the theoretical and computationally predicted properties of this molecule, offering a foundational resource for researchers,

medicinal chemists, and drug development professionals aiming to leverage its unique chemical architecture.

## Part 1: Core Molecular Identity and Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the first step in assessing its potential as a drug candidate or advanced intermediate. These parameters, predicted through computational algorithms, provide critical insights into a molecule's likely behavior in biological systems, influencing everything from solubility and permeability to metabolic stability.

The core identifiers for **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** are established as follows:

- IUPAC Name: **6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**[\[5\]](#)
- CAS Number: 300717-72-0[\[5\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>BrN<sub>3</sub>O<sub>2</sub>[\[5\]](#)
- SMILES: C1=C2N=CC(=CN2N=C1C(=O)O)Br[\[5\]](#)[\[6\]](#)
- InChI Key: WDICXYMIEJAABR-UHFFFAOYSA-N[\[5\]](#)[\[6\]](#)

A summary of its key computed physicochemical properties is presented below.

Table 1: Computed Physicochemical Properties

Property	Value	Significance in Drug Discovery
Molecular Weight	242.03 g/mol [5]	Affects diffusion and transport across membranes. Compliant with Lipinski's Rule of Five (<500 Da).
Monoisotopic Mass	240.94869 Da[5]	Essential for accurate mass spectrometry analysis.
XLogP3	0.9[5]	A measure of lipophilicity. A value around 1 suggests a good balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA)	67.5 Å²[5]	Predicts drug transport properties. A TPSA < 140 Å² is generally associated with good cell permeability.
Hydrogen Bond Donor Count	1[5]	The carboxylic acid -OH group. Influences solubility and receptor binding.
Hydrogen Bond Acceptor Count	4[5]	The three nitrogen atoms and the carbonyl oxygen. Key for molecular interactions and solubility.

| Rotatable Bond Count | 1[5] | The C-C bond between the ring and the carboxylic acid. Low rotational freedom contributes to conformational rigidity, which can improve binding affinity. |

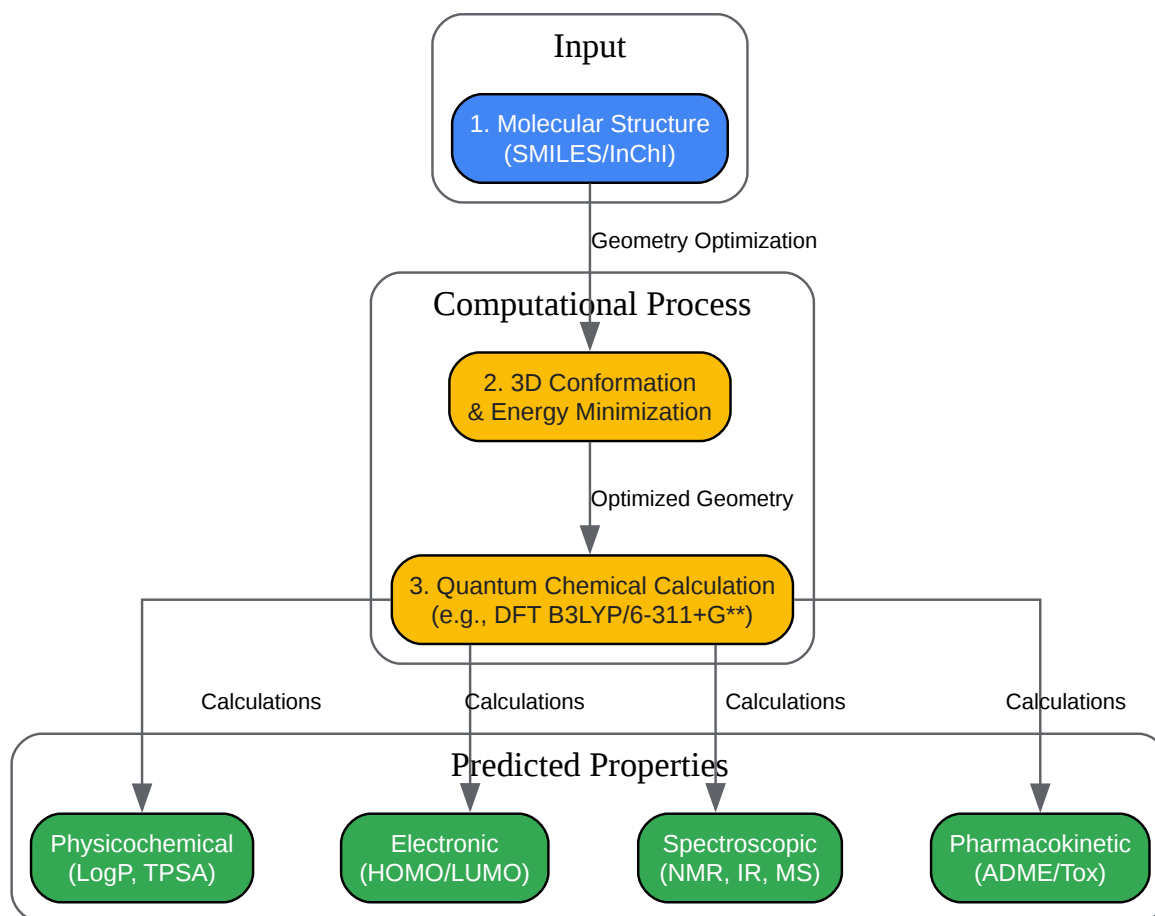
These properties collectively suggest that **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** possesses a drug-like profile, making it an excellent starting point for further chemical exploration.

## Part 2: Computational Workflow and Predicted Analytical Data

Computational chemistry provides powerful tools for predicting molecular properties before a compound is ever synthesized, saving significant time and resources. Techniques like Density Functional Theory (DFT) are routinely used to calculate electronic properties, which govern a molecule's reactivity and spectroscopic behavior.<sup>[7]</sup>

### Workflow for Theoretical Property Prediction

The process of generating theoretical data typically follows a structured workflow. First, the 2D structure of the molecule is drawn and converted into a 3D model. This model then undergoes energy minimization to find its most stable conformation. Finally, various computational methods (e.g., DFT, TD-DFT) are applied to calculate properties like electronic structure, spectroscopic data, and reactivity indices.<sup>[7][8]</sup>



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*Workflow for computational property prediction.*

## Predicted Spectroscopic and Analytical Data

Based on its structure, the following spectroscopic signatures can be theoretically predicted:

Table 2: Predicted Analytical Signatures

Technique	Predicted Observations
Mass Spectrometry (MS)	Monoisotopic Mass: <b>240.94869 Da.</b> [5]Common Adducts: <b>Expected ions would include <math>[M+H]^+</math> (m/z 241.956), <math>[M-H]^-</math> (m/z 239.941), and <math>[M+Na]^+</math> (m/z 263.938).</b> [6] <b>The characteristic isotopic pattern of bromine (<math>^{19}\text{Br}/^{81}\text{Br}</math> in an approx. 1:1 ratio) would result in a distinctive M/M+2 signal pair.</b>
$^1\text{H}$ NMR Spectroscopy	Aromatic Protons: Three distinct signals are expected in the aromatic region (typically $\delta$ 7.0-9.0 ppm) corresponding to the protons at the C3, C5, and C7 positions of the fused ring system. Carboxylic Acid Proton: A broad singlet, typically downfield ( $>10$ ppm), corresponding to the acidic proton of the COOH group.
$^{13}\text{C}$ NMR Spectroscopy	Seven distinct carbon signals are expected. The signal for the carboxylic carbon (C=O) would be the most downfield, while the other six signals would correspond to the carbons of the pyrazolo[1,5-a]pyrimidine ring.

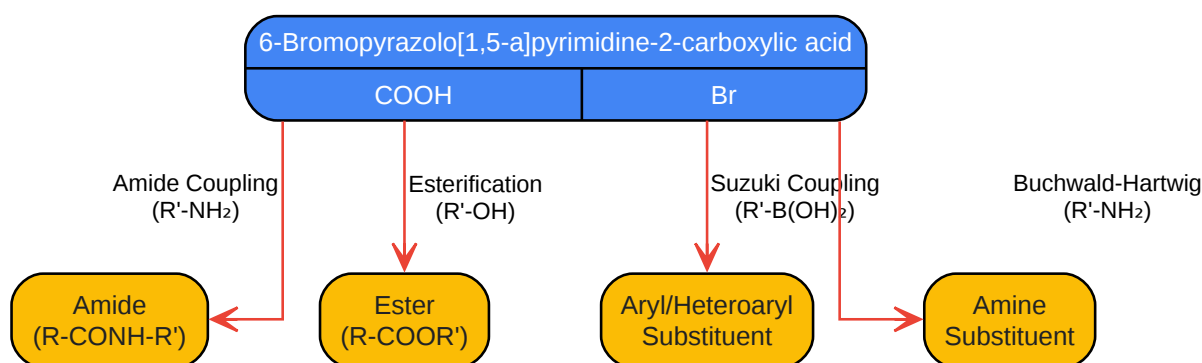
| Infrared (IR) Spectroscopy | O-H Stretch: A broad absorption band around  $2500\text{-}3300\text{ cm}^{-1}$  characteristic of the carboxylic acid hydroxyl group. C=O Stretch: A strong, sharp absorption band around  $1700\text{-}1725\text{ cm}^{-1}$  for the carbonyl group. C=N and C=C Stretches: Multiple bands in the  $1500\text{-}1650\text{ cm}^{-1}$  region corresponding to the aromatic ring vibrations. |

## Part 3: Synthetic Utility and Potential for Derivatization

The true value of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** lies in its potential as a versatile building block. The synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold is well-established, typically involving the cyclocondensation of 3-aminopyrazoles with various 1,3-

biselectrophilic compounds.[1][2] The bromine and carboxylic acid functionalities of the title compound open up numerous avenues for post-synthesis modification.

- **The 6-Bromo Position:** The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, etc.) via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This is a powerful strategy for fine-tuning the steric and electronic properties of the molecule to optimize binding to a biological target.[2]
- **The 2-Carboxylic Acid Position:** The carboxylic acid is readily converted into other functional groups. It can be transformed into esters, amides, or acid chlorides. Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the exploration of vast chemical space by introducing diverse amine-containing fragments.



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*Potential synthetic derivatization pathways.*

## Part 4: Predicted Pharmacokinetics and Safety Profile

In modern drug discovery, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity is crucial for identifying promising candidates and flagging potential liabilities early.[9][10] While specific experimental data for this compound is not available, predictions can be made based on its structure and data from similar pyrazolopyrimidine derivatives.

Table 3: Predicted ADME and Safety Profile

Parameter	Prediction/Information	Rationale/Source
Gastrointestinal (GI) Absorption	High	The molecule's compliance with Lipinski's rules (low MW, balanced LogP, low H-bond donor/acceptor counts) suggests good passive absorption. Similar pyrazolopyrimidines show high predicted GI absorption.[10]
Blood-Brain Barrier (BBB) Permeation	Unlikely	The polar carboxylic acid group and a TPSA of 67.5 Å <sup>2</sup> generally hinder passive diffusion across the BBB.
Metabolism	Potential for CYP Inhibition	Fused heterocyclic systems can interact with cytochrome P450 (CYP) enzymes. The potential for inhibition of major isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) should be evaluated experimentally.[10]

| Toxicity (GHS) | Warning:- H302: Harmful if swallowed- H315: Causes skin irritation- H319: Causes serious eye irritation- H335: May cause respiratory irritation | These hazard statements are based on data from suppliers and public databases, reflecting the expected profile for a reactive organic acid with a halogen.[5][11] |

## Conclusion

**6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** is a molecule with significant theoretical potential. Its physicochemical properties are well within the accepted ranges for drug-like molecules. Computationally, its structure is amenable to detailed analysis, allowing for the prediction of its spectroscopic and electronic characteristics. Most importantly, the presence of two distinct and synthetically versatile functional handles—the 6-bromo group and the 2-



carboxylic acid—positions this compound as an exceptionally valuable building block for the construction of novel, complex molecules. For researchers in drug discovery and materials science, this molecule represents a strategic starting point for developing new chemical entities with tailored properties.

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